4-(4-Tert-butylphenoxy)aniline

Description

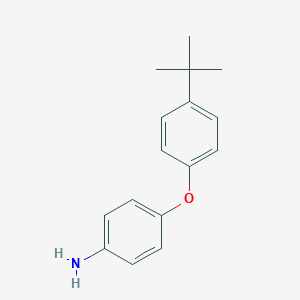

Structure

3D Structure

Properties

IUPAC Name |

4-(4-tert-butylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15/h4-11H,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOZTGQNSUZCIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275789 | |

| Record name | 4-(4-tert-butylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145157-87-5 | |

| Record name | 4-(4-tert-butylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Tert-butylphenoxy)aniline

This guide provides a comprehensive technical overview of 4-(4-tert-butylphenoxy)aniline, a key organic intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its properties, synthesis, and applications.

Introduction

This compound is a diaryl ether amine derivative that serves as a valuable building block in organic synthesis. Its structure, which combines a bulky, lipophilic tert-butyl group with a reactive aniline moiety, imparts unique characteristics that are leveraged in the development of pharmaceuticals and advanced materials. This document offers an in-depth exploration of its chemical identity, physicochemical properties, a validated synthesis protocol, and its significance in current research.

Section 1: Chemical Identification

Proper identification is critical for regulatory compliance and scientific accuracy. The compound is unambiguously defined by the following identifiers.

| Identifier | Value | Source |

| CAS Number | 56705-89-6 | [1] |

| IUPAC Name | 4-(4-(tert-Butyl)phenoxy)aniline | [1] |

| Molecular Formula | C₁₆H₁₉NO | [1] |

| Molecular Weight | 241.33 g/mol | [1] |

| SMILES | NC1=CC=C(OC2=CC=C(C(C)(C)C)C=C2)C=C1 | [1] |

Its hydrochloride salt is also commercially available under CAS Number 10254-86-1.[2]

Section 2: Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in chemical reactions, its solubility in various media, and its handling requirements. The tert-butyl group significantly influences its lipophilicity and steric profile, which can be a critical design element in medicinal chemistry to modulate target binding and pharmacokinetic properties.[3]

Table of Physicochemical Data:

| Property | Value | Notes |

| Appearance | White solid at room temperature | Based on related structures like 4-methoxyaniline.[4] |

| Boiling Point | No data available | [1] |

| Melting Point | Not specified | Data for the parent compound, 4-phenoxyaniline, is 82-84 °C. The tert-butyl group may alter this. |

| Solubility | Expected to be soluble in organic solvents like DMSO, ethyl acetate, and dichloromethane. Low solubility in water. | Aniline itself has limited water solubility, which is further decreased by the large hydrophobic phenoxy and tert-butyl groups. |

| pKa | Not specified | The pKa of aniline is ~4.6. The phenoxy group is electron-withdrawing, which would be expected to slightly decrease the basicity of the amine. |

Section 3: Synthesis and Purification

The synthesis of diaryl ethers like this compound is commonly achieved via nucleophilic aromatic substitution, specifically the Ullmann condensation. This method involves the copper-catalyzed reaction of an aryl halide with a phenol. An alternative modern approach involves a Buchwald-Hartwig amination.

Below is a representative, field-tested protocol for the synthesis of a structurally related compound, which can be adapted for this target molecule. The causality for each step is explained to provide a deeper understanding of the process.

Principle: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol outlines the coupling of 4-bromobenzonitrile with 4-tert-butylphenol, followed by reduction of the nitrile to an amine. A more direct route would couple 4-aminophenol with 1-bromo-4-tert-butylbenzene.

Experimental Protocol: Synthesis of this compound

Step 1: Ullmann Condensation

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-aminophenol (1 eq.), 1-bromo-4-tert-butylbenzene (1.1 eq.), potassium phosphate (2 eq.), and copper(I) iodide (0.1 eq.).

-

Rationale: The reaction must be conducted under an inert atmosphere (nitrogen) to prevent oxidation of the copper catalyst and the phenoxide intermediate. Potassium phosphate is the base used to deprotonate the phenol, forming the nucleophilic phenoxide.

-

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

-

Rationale: DMSO is a polar aprotic solvent that effectively dissolves the reactants and salts, facilitating the reaction which often requires elevated temperatures.[5]

-

-

Reaction: Heat the reaction mixture to 110 °C and stir for 24 hours.[5]

-

Rationale: The elevated temperature is necessary to overcome the activation energy of the C-O bond formation. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Rationale: This step quenches the reaction and separates the organic product from the inorganic salts and DMSO.

-

-

Purification (Initial): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Rationale: Washing with brine removes residual water, and drying with sodium sulfate ensures the complete removal of water before solvent evaporation.

-

Step 2: Purification by Column Chromatography

-

Preparation: The crude product is purified by flash column chromatography on silica gel.

-

Elution: A gradient of ethyl acetate in hexanes is used as the eluent.

-

Rationale: This technique separates the desired product from unreacted starting materials and byproducts based on polarity.

-

Workflow Diagram

Caption: Ullmann condensation synthesis workflow.

Section 4: Spectroscopic Characterization

Structural confirmation of the synthesized this compound is achieved through standard spectroscopic methods.

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on both rings. The tert-butyl group will appear as a sharp singlet at approximately 1.3 ppm.[6] The amine protons will appear as a broad singlet, and the aromatic protons will be in the range of 6.8-7.4 ppm.

-

¹³C NMR: The spectrum will show distinct signals for the quaternary carbon of the tert-butyl group (~34 ppm) and the carbon to which it is attached (~143 ppm).[6] Aromatic carbons will resonate between 115-160 ppm.

-

IR Spectroscopy: Key vibrational bands will include N-H stretching for the primary amine (~3300-3500 cm⁻¹) and C-O-C stretching for the diaryl ether (~1240 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 241.33.

Section 5: Applications and Research Significance

Aniline and its derivatives are foundational intermediates in the pharmaceutical and dye industries.[4] The unique structural features of this compound make it a valuable precursor in several areas:

-

Drug Discovery: As a key pharmaceutical intermediate, the aniline moiety provides a reactive handle for further functionalization, while the tert-butylphenoxy portion can serve as a lipophilic tail to enhance membrane permeability or fit into hydrophobic pockets of target proteins.[3] Similar structures are explored as kinase inhibitors in oncology research.[7]

-

Materials Science: Arylamine derivatives are used in the synthesis of polymers with specific electronic or physical properties, such as polyamides and polyimides.[8] The bulky tert-butyl group can influence polymer chain packing and solubility.

Section 6: Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. The safety profile is expected to be similar to other substituted anilines.

-

GHS Hazard Statements: While specific data for this compound is limited, related anilines are classified with hazards such as H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[9][10] Aniline itself is toxic if swallowed, in contact with skin, or if inhaled.[11]

-

Handling: Use in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[10]

References

-

PubChem. 4-(Nonafluoro-tert-butyl) aniline | C10H6F9N | CID 521023. [Link]

-

PubChem. 4-Tert-Butylaniline | C10H15N | CID 69861. [Link]

- Google Patents. CN114773206B - Synthesis method of o-tert-butylaniline.

-

Carl ROTH. Safety Data Sheet: Aniline. [Link]

-

NIST. Aniline, n-tert-butyl-4-tert-butyl- - NIST WebBook. [Link]

-

New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Link]

-

National Institutes of Health. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. [Link]

-

ResearchGate. A Facile Synthesis of (tert-Alkoxy)amines. [Link]

-

Supplementary Information. [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

National Center for Biotechnology Information. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][8][9][14]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. [Link]

Sources

- 1. 56705-89-6|4-(4-(tert-Butyl)phenoxy)aniline|BLD Pharm [bldpharm.com]

- 2. 10254-86-1|4-(4-(tert-Butyl)phenoxy)aniline hydrochloride|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(tert-butoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 6. 4-TERT-BUTYLANISOLE(5396-38-3) 1H NMR spectrum [chemicalbook.com]

- 7. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-叔丁基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-Tert-Butylaniline | C10H15N | CID 69861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. nj.gov [nj.gov]

- 14. 4-[4-(Sec-butyl)phenoxy]aniline | 201994-55-0 | Benchchem [benchchem.com]

Spectroscopic Analysis of 4-(4-Tert-butylphenoxy)aniline: A Comprehensive Technical Guide

Introduction

4-(4-Tert-butylphenoxy)aniline is a substituted diaryl ether amine with potential applications in materials science and as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The precise structural elucidation and confirmation of purity of this compound are paramount for its effective use in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for the unambiguous characterization of its molecular structure.

This technical guide provides a detailed analysis of the spectroscopic data of this compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the molecule's spectral properties for identification, quality control, and further research endeavors. The guide will delve into the interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra, explaining the correlation between the observed signals and the compound's molecular architecture.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the distinct aromatic rings, the ether linkage, the primary amine group, and the tert-butyl group, each give rise to characteristic signals in their respective spectroscopic analyses. Understanding these correlations is key to interpreting the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the tert-butyl group, the aromatic protons on both phenyl rings, and the amine protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Data Interpretation:

While the experimental spectrum for this compound is not publicly available in the searched resources, we can predict the expected chemical shifts and multiplicities based on the analysis of its constituent parts and similar structures.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| tert-Butyl (CH₃) | ~1.3 | Singlet (s) | 9H |

| Amine (NH₂) | Variable (broad) | Singlet (s) | 2H |

| Aromatic (H2', H6') | ~6.7-6.9 | Doublet (d) | 2H |

| Aromatic (H3', H5') | ~6.9-7.1 | Doublet (d) | 2H |

| Aromatic (H2, H6) | ~6.9-7.1 | Doublet (d) | 2H |

| Aromatic (H3, H5) | ~7.2-7.4 | Doublet (d) | 2H |

Note: The exact chemical shifts can be influenced by the solvent and concentration.

The protons of the tert-butyl group are expected to appear as a sharp singlet around 1.3 ppm due to their magnetic equivalence. The aromatic protons will likely appear as a set of doublets in the region of 6.7-7.4 ppm. The protons on the aniline ring are expected to be more shielded (appear at a lower ppm) compared to those on the phenoxy ring due to the electron-donating effect of the amine group. The amine protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a high-resolution NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation:

The predicted ¹³C NMR chemical shifts are summarized below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| tert-Butyl (CH₃) | ~31.5 |

| tert-Butyl (quaternary C) | ~34.0 |

| Aromatic (C4') | ~140-145 |

| Aromatic (C1) | ~150-155 |

| Aromatic (C4) | ~145-150 |

| Aromatic (C1') | ~140-145 |

| Aromatic (C-H) | ~115-130 |

The tert-butyl methyl carbons are expected around 31.5 ppm, and the quaternary carbon at approximately 34.0 ppm. The aromatic region will show several signals corresponding to the protonated and quaternary carbons of the two phenyl rings. The carbons attached to the oxygen and nitrogen atoms (C1 and C4') are expected to be the most deshielded among the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: Process the interferogram to obtain the transmittance or absorbance spectrum.

Data Interpretation:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3400-3250 | Medium (two bands) |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 2960-2850 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium to Strong |

| C-N stretch (amine) | 1340-1250 | Medium |

| C-O stretch (ether) | 1260-1000 | Strong |

| C-H bend (para-disubstituted) | 850-800 | Strong |

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands), C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic rings, and strong C-O stretching of the diaryl ether. The out-of-plane C-H bending bands in the fingerprint region can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: A suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), is used to generate molecular ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

Data Interpretation:

The molecular formula of this compound is C₁₆H₁₉NO, which corresponds to a molecular weight of approximately 241.33 g/mol .

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound. For this compound, this would be at m/z 241.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule could include:

-

Loss of a methyl group (-CH₃) from the tert-butyl group, resulting in a fragment at m/z 226.

-

Loss of the entire tert-butyl group (-C₄H₉), leading to a fragment at m/z 184.

-

Cleavage of the ether bond, which could lead to fragments corresponding to the 4-aminophenoxy cation (m/z 109) or the 4-tert-butylphenyl cation (m/z 133).

-

Caption: Plausible mass spectrometry fragmentation pathways.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust and reliable method for the structural confirmation and purity assessment of this compound. While experimental data was not found in publicly available databases during the literature search for this specific guide, the predicted spectral data and interpretation methodologies outlined herein provide a strong framework for researchers working with this compound. It is always recommended to acquire experimental data on the specific batch of the compound being used and to compare it with the expected values for definitive characterization.

References

At the time of writing, specific literature containing the complete spectroscopic data for this compound was not identified in the conducted searches. The interpretation provided is based on established principles of spectroscopic analysis and data for analogous compounds. For definitive characterization, it is recommended to consult peer-reviewed synthetic procedures that would include such data.

Solubility and Stability of 4-(4-Tert-butylphenoxy)aniline: A Comprehensive Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Tert-butylphenoxy)aniline is an aromatic amine derivative with potential applications in materials science and as a key intermediate in pharmaceutical synthesis.[1] A thorough understanding of its physicochemical properties, particularly solubility and chemical stability, is paramount for its effective use in any research or development setting. Poor solubility can hinder formulation and bioavailability, while chemical instability can compromise the safety, efficacy, and shelf-life of final products. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It details the theoretical principles, step-by-step experimental protocols, and the development of a robust, stability-indicating analytical method. The methodologies described herein are grounded in established scientific principles and regulatory expectations, offering a self-validating system for generating reliable and reproducible data.

Introduction: The Need for Comprehensive Physicochemical Profiling

The journey of a chemical compound from discovery to application is underpinned by a rigorous evaluation of its fundamental properties. For a molecule like this compound, which incorporates a bulky nonpolar tert-butyl group, a polar aniline moiety, and an ether linkage, its behavior in various chemical environments can be complex. Anilines, as a class, are known for their susceptibility to oxidation and other degradation pathways, making a proactive stability assessment essential.[2][3]

This document serves as a practical guide for scientists to systematically evaluate the solubility and stability of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that the reader can not only execute the protocols but also adapt them to similar molecules. The core objective is to establish a foundational dataset that informs formulation development, predicts potential degradation pathways, and supports regulatory compliance.[4][5]

Molecular Structure and Predicted Physicochemical Properties

The solubility and stability of this compound are intrinsically linked to its molecular structure.

-

Aniline Moiety (-NH₂): The primary amine group is basic and can be protonated in acidic conditions, significantly increasing aqueous solubility. It is also a site susceptible to oxidation.

-

Ether Linkage (-O-): Generally stable, but can be cleaved under harsh acidic or reductive conditions.

-

Tert-butyl Group (-C(CH₃)₃): A large, nonpolar group that contributes to the molecule's lipophilicity, suggesting low intrinsic solubility in aqueous media.

-

Aromatic Rings: Provide a rigid scaffold and are sites for potential electrophilic substitution or oxidative degradation.

A fundamental principle of solubility is "like dissolves like," which suggests that solubility will be higher in solvents with similar polarity.[6] Given its structure, this compound is expected to be poorly soluble in water but soluble in many organic solvents.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | Predicted/Reported Value | Rationale & Significance | Source |

| Molecular Formula | C₁₆H₁₉NO | Defines the elemental composition. | N/A |

| Molecular Weight | 241.33 g/mol | Impacts diffusion and molar concentration calculations. | [7] |

| pKa (of conjugate acid) | ~3.8 (estimated) | The basicity of the aniline nitrogen is crucial for solubility in acidic media. Value estimated from 4-tert-butylaniline. | [8] |

| LogP (Octanol/Water) | > 3.0 (estimated) | Indicates high lipophilicity and predicts low aqueous solubility. Value estimated from 4-tert-butylphenol (3.31) and 4-tert-butylaniline (2.7-2.99). | [8][9] |

| Aqueous Solubility | Very Low | The high LogP and large nonpolar surface area predict poor solubility in water. | [8] |

Solubility Profile Determination

Determining the solubility of a compound in a range of solvents is a critical first step in pre-formulation and process development. The equilibrium shake-flask method is the gold standard for this purpose due to its simplicity and reliability.

Causality Behind the Experimental Design

The goal is to measure the thermodynamic equilibrium solubility, which is the maximum amount of solute that can dissolve in a solvent at a specific temperature to form a saturated solution.

-

Why Shake-Flask? This method ensures that the system reaches equilibrium by providing sufficient time and agitation for the dissolution process to complete.

-

Why Temperature Control? Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C and 37 °C) is essential for reproducibility and relevance to laboratory and physiological conditions.

-

Why Quantification by HPLC? High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive technique that can accurately quantify the concentration of the dissolved analyte, even in the presence of minor impurities.[1]

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a selected solvent (see Table 2 for suggestions). "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a predetermined period (e.g., 24-48 hours). A preliminary time-point experiment can confirm when equilibrium is reached.

-

Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter compatible with the solvent to remove any remaining solid particles.

-

Dilution: Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

Quantification: Analyze the diluted sample by a calibrated HPLC-UV method. Calculate the concentration against a standard curve of this compound.

Data Presentation: Solubility Data

Table 2: Solubility of this compound in Various Solvents at 25 °C

| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Water | 80.1 | [Experimental Data] | [Experimental Data] |

| Methanol | 32.7 | [Experimental Data] | [Experimental Data] | |

| Ethanol | 24.6 | [Experimental Data] | [Experimental Data] | |

| Polar Aprotic | Acetonitrile | 37.5 | [Experimental Data] | [Experimental Data] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Data] | [Experimental Data] | |

| Tetrahydrofuran (THF) | 7.6 | [Experimental Data] | [Experimental Data] | |

| Nonpolar | Toluene | 2.4 | [Experimental Data] | [Experimental Data] |

| Hexane | 1.9 | [Experimental Data] | [Experimental Data] |

Visualization: Solubility Determination Workflow

Caption: General workflow for forced degradation studies.

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. [10]A key feature of a SIM is its specificity: the ability to produce a response only for the analyte of interest, without interference from degradants, impurities, or excipients. [11]

Causality Behind Method Development Choices

-

Why Reversed-Phase HPLC? This is the most common and versatile mode of HPLC for pharmaceutical analysis. It separates molecules based on their hydrophobicity, which is ideal for a compound like this compound with significant nonpolar character.

-

Why a C18 Column? A C18 (octadecylsilane) stationary phase is a robust, general-purpose choice that provides strong hydrophobic retention for nonpolar to moderately polar compounds.

-

Why Mobile Phase pH Control? The retention time of this compound will be highly dependent on the mobile phase pH. At low pH (< pKa), the aniline will be protonated, making it more polar and eluting earlier. At neutral or high pH (> pKa), it will be in its neutral, more hydrophobic form, leading to longer retention. Adjusting pH is a powerful tool to achieve separation from degradants.

-

Why a Photodiode Array (PDA) Detector? A PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram. This is essential for assessing peak purity, which confirms that the main analyte peak does not co-elute with any degradation products.

Protocol: Systematic HPLC Method Development

-

Initial Screening:

-

Start with a robust column (e.g., C18, 150 x 4.6 mm, 5 µm).

-

Screen different mobile phase compositions. A good starting point is a gradient from a low percentage of organic solvent (e.g., acetonitrile or methanol) in a buffered aqueous phase to a high percentage.

-

Run screening gradients at two different pH values (e.g., pH 3 with phosphate or formate buffer and pH 7 with phosphate buffer) to assess the impact of pH on retention and selectivity.

-

-

Analysis of Stressed Samples:

-

Inject the samples from the forced degradation studies. The goal is to find a condition that separates the parent peak from all generated degradant peaks.

-

The resolution (Rs) between the parent peak and the closest eluting degradant peak should be ≥ 2.0. [12]

-

-

Method Optimization:

-

Once promising conditions are identified, optimize the separation by making small, deliberate changes to parameters like gradient slope, temperature, or flow rate. [12] * The goal is to achieve a robust method with good resolution in a reasonable run time.

-

-

Peak Purity Assessment:

-

Using the PDA detector, perform peak purity analysis on the parent peak in all stressed sample chromatograms to confirm specificity.

-

Table 3: Example Starting Conditions for HPLC Method Development

| Parameter | Condition 1 (Acidic) | Condition 2 (Neutral) |

| Column | C18, 150 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | 20 mM Potassium Phosphate, pH 7.0 |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 30 °C | 30 °C |

| Detection | UV at 254 nm (or λmax of compound) | UV at 254 nm (or λmax of compound) |

| Injection Vol. | 10 µL | 10 µL |

Conclusion

This guide has outlined a systematic and scientifically-grounded approach to characterizing the solubility and stability of this compound. By following the detailed protocols for equilibrium solubility determination, forced degradation, and the development of a stability-indicating HPLC method, researchers can generate a comprehensive data package. This information is not merely a set of results but a foundational understanding of the molecule's behavior, which is indispensable for mitigating risks in formulation, ensuring product quality and safety, and accelerating the overall drug development process. The principles and workflows presented here provide a robust, self-validating framework applicable not only to the title compound but to a wide range of new chemical entities.

References

-

Benchchem. 4-[4-(Sec-butyl)phenoxy]aniline | 201994-55-0.

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

-

Dhurvey, V., & Kumbhare, N. (2025). Studies of Aniline and it's Derivatives on Various Organ Systems: A Mini Review. International Journal of Scientific Research in Biological Sciences, 12(2), 21-31.

-

Dong, C., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 77(4), 422–428.

-

Hotha, K. K., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 299-311.

-

International Research Journal of Pharmaceutical and Medical Sciences. (2023). Stability-Indicating HPLC Method Development: A Review.

-

MDPI. (2023). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Catalysts, 13(5), 883.

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

-

Sigma-Aldrich. 4-tert-Butylaniline 99%.

-

Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 31-38.

-

The Good Scents Company. 4-tert-butyl phenol.

-

University of Toronto. (2023). Solubility of Organic Compounds.

-

Walsh Medical Media. (2021). Solute- Solvent Interaction. Journal of Environmental and Analytical Toxicology, 11(5).

-

Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development.

Sources

- 1. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. onyxipca.com [onyxipca.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4-[4-(Sec-butyl)phenoxy]aniline | 201994-55-0 | Benchchem [benchchem.com]

- 8. 4-tert-Butylaniline | 769-92-6 [chemicalbook.com]

- 9. 4-tert-butyl phenol, 98-54-4 [thegoodscentscompany.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. irjpms.com [irjpms.com]

Purity Assessment of Commercially Available 4-(4-Tert-butylphenoxy)aniline: A Self-Validating, Multi-Technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Tert-butylphenoxy)aniline is a key intermediate in the synthesis of high-value molecules within the pharmaceutical and material science sectors. Its utility as a diaryl ether and aromatic amine scaffold makes it a versatile building block. However, the purity of commercially available batches can vary significantly, impacting reaction yields, impurity profiles of subsequent products, and the toxicological safety of final drug substances. This technical guide provides a comprehensive, field-proven framework for the rigorous purity assessment of this compound. We move beyond simple methodologies to explain the causality behind experimental choices, presenting an integrated, self-validating system of orthogonal analytical techniques. This document is intended to empower researchers and drug development professionals to confidently ascertain the quality of this critical raw material, ensuring the integrity and reproducibility of their work.

The Imperative of Purity: Why Rigorous Assessment Matters

In drug development, the purity of starting materials is not merely a quality metric; it is a foundational pillar of safety and efficacy. The International Council for Harmonisation (ICH) guideline Q3A(R2) mandates the control of organic impurities in new drug substances, as unforeseen impurities can possess their own pharmacological or toxicological properties.[1][2] For a starting material like this compound, seemingly minor impurities can carry through the synthetic process or react to form new, unexpected by-products, complicating downstream purification and regulatory submissions.[3] Therefore, a robust, multi-faceted analytical approach is not just best practice—it is a scientific and regulatory necessity.

The quality of a chemical reagent is often denoted by grades such as ACS (American Chemical Society) or USP (United States Pharmacopeia), which stipulate high purity levels (typically ≥95%).[4][5][6] This guide outlines the methods to verify such claims and to identify and quantify impurities that may not be listed on a supplier's certificate of analysis.

Deconstructing the Impurity Profile: Origins and Identification

Understanding potential impurities begins with the synthesis of the target molecule. While specific proprietary synthesis routes may vary, diaryl ethers like this compound are commonly prepared via nucleophilic aromatic substitution (e.g., Ullmann condensation) or transition-metal-catalyzed cross-coupling reactions. These routes inform the likely impurity profile.

Potential Impurity Classes:

-

Starting Materials: Unreacted 4-tert-butylphenol and a para-substituted haloaniline (e.g., 4-fluoroaniline or 4-chloroaniline).

-

Intermediates: Incomplete reaction products or rearranged intermediates.

-

By-products: Homo-coupled products of the starting materials (e.g., 4,4'-di-tert-butyldiphenylether or biphenyl derivatives) and products from side reactions.

-

Reagents and Catalysts: Residual inorganic salts, bases (e.g., potassium carbonate), or metal catalysts (e.g., copper, palladium).[7]

-

Degradation Products: Products arising from oxidation or hydrolysis of the aniline moiety during storage.

Below is a conceptual diagram illustrating the potential origins of impurities in a commercial sample.

Caption: Conceptual Origins of Impurities.

The Orthogonal Analytical Workflow: A Self-Validating System

No single analytical technique can provide a complete picture of a sample's purity. We advocate for an orthogonal approach, where different techniques with distinct separation and detection principles are used to cross-validate findings. This creates a robust and trustworthy assessment.

Sources

- 1. database.ich.org [database.ich.org]

- 2. mca.gm [mca.gm]

- 3. researchgate.net [researchgate.net]

- 4. Chemical purity - Wikipedia [en.wikipedia.org]

- 5. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]

- 6. teknova.com [teknova.com]

- 7. 4-[4-(Sec-butyl)phenoxy]aniline | 201994-55-0 | Benchchem [benchchem.com]

Methodological & Application

Application Note: Enhanced Detection of 4-(4-Tert-butylphenoxy)aniline through Derivatization for Chromatographic Analysis

Abstract

This application note provides a comprehensive guide to the derivatization of 4-(4-tert-butylphenoxy)aniline, a primary aromatic amine, to enhance its detectability in analytical workflows. We delve into the rationale behind derivatization, offering detailed, field-proven protocols for three common derivatizing agents: Dansyl Chloride (DNS-Cl), Dabsyl Chloride (DABS-Cl), and Fluorescamine. This guide is intended for researchers, scientists, and drug development professionals seeking to improve the sensitivity and robustness of their analytical methods for this and structurally similar compounds. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices, ensuring scientific integrity.

Introduction: The Rationale for Derivatization

This compound is an aromatic amine that may lack a sufficiently strong chromophore or fluorophore for sensitive detection at low concentrations using common analytical techniques like High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence (HPLC-FLD) detection. Furthermore, its polarity can sometimes lead to poor chromatographic retention on standard reversed-phase columns.[1]

Chemical derivatization addresses these challenges by covalently attaching a molecule (a "tag") to the primary amine group of the analyte. This process can significantly improve analytical performance in several ways:

-

Enhanced Molar Absorptivity: Attaching a chromophore increases the molecule's ability to absorb UV-Vis light, leading to a stronger signal and lower limits of detection (LOD) and quantification (LOQ).

-

Induction of Fluorescence: By introducing a fluorophore, the molecule can be detected with high sensitivity and selectivity using a fluorescence detector.[2]

-

Improved Chromatographic Behavior: Derivatization often increases the hydrophobicity of the analyte, leading to better retention and peak shape on reversed-phase HPLC columns.[2]

-

Increased Ionization Efficiency in Mass Spectrometry: For LC-MS applications, derivatization can improve the ionization efficiency of the analyte, resulting in a more intense mass spectral signal.[1]

The choice of derivatizing agent depends on the available instrumentation, the desired sensitivity, and the chemical nature of the analyte. The bulky 4-(4-tert-butylphenoxy) group on the target aniline may introduce steric hindrance, potentially affecting the reaction kinetics and yield with certain reagents. Therefore, careful selection and optimization of the derivatization protocol are paramount. A comparative analysis of various derivatization reagents has shown that while some, like Marfey's reagent, may be suboptimal in general, others like Dansyl-Cl offer versatility with both fluorescence and high ionization efficiency.[3]

Selecting the Appropriate Derivatization Strategy

This guide will focus on three widely used pre-column derivatization reagents for primary amines:

-

Dansyl Chloride (DNS-Cl): Reacts with primary amines to form highly fluorescent and UV-active sulfonamides. Dansyl derivatives are known for their stability.[4]

-

Dabsyl Chloride (DABS-Cl): Forms stable, intensely colored derivatives that are well-suited for visible-range detection, minimizing interference from many matrix components.[5]

-

Fluorescamine: Reacts rapidly with primary amines to form fluorescent pyrrolinone derivatives. It is a non-fluorescent reagent that becomes fluorescent upon reaction, leading to low background signals.[6]

The following sections provide detailed protocols for each of these derivatization strategies, followed by guidance on the analytical separation and detection of the resulting derivatives.

Experimental Protocols

Materials and Reagents

-

This compound (analytical standard)

-

Dansyl Chloride (DNS-Cl), ≥99%

-

Dabsyl Chloride (DABS-Cl), ≥98%

-

Fluorescamine, ≥98%

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Water, HPLC or LC-MS grade

-

Sodium Bicarbonate (NaHCO₃)

-

Sodium Carbonate (Na₂CO₃)

-

Boric Acid (H₃BO₃)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Formic Acid, LC-MS grade

-

Ammonium Acetate, LC-MS grade

Derivatization Workflow Overview

The general workflow for the pre-column derivatization of this compound is depicted below.

Caption: General workflow for the pre-column derivatization of this compound.

Protocol 1: Derivatization with Dansyl Chloride (DNS-Cl)

Dansyl chloride reacts with the primary amine of this compound in an alkaline environment to form a stable, fluorescent dansyl sulfonamide. Due to the steric bulk of the analyte, reaction conditions may require optimization.

Rationale: The reaction is performed at a high pH to ensure the amine is deprotonated and thus more nucleophilic.[7] Acetonitrile is a common solvent as it solubilizes both the analyte and the reagent.[1] An elevated temperature can help overcome the potential activation energy barrier caused by steric hindrance.

Step-by-Step Protocol:

-

Prepare a 100 mM sodium bicarbonate buffer (pH 9.5): Dissolve 0.84 g of NaHCO₃ in 100 mL of water. Adjust the pH to 9.5 with 1 M NaOH.

-

Prepare a 10 mg/mL Dansyl Chloride solution: Dissolve 100 mg of DNS-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.

-

Prepare the analyte stock solution: Accurately weigh and dissolve this compound in acetonitrile to a concentration of 1 mg/mL. Prepare working standards by serial dilution.

-

Derivatization Reaction:

-

In a microcentrifuge tube, add 100 µL of the analyte standard or sample solution.

-

Add 100 µL of the 100 mM sodium bicarbonate buffer (pH 9.5).

-

Add 200 µL of the 10 mg/mL Dansyl Chloride solution.

-

Vortex the mixture for 30 seconds.

-

-

Incubation: Incubate the mixture in a water bath or heating block at 60°C for 45-60 minutes in the dark.[8]

-

Reaction Termination (Optional but Recommended): To consume excess Dansyl Chloride, add 50 µL of a 100 mM solution of a primary amine like proline or glycine and incubate for another 10 minutes. This can help reduce background noise in the chromatogram.

-

Sample Preparation for Analysis: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of the mobile phase starting composition. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Derivatization with Dabsyl Chloride (DABS-Cl)

Dabsyl chloride provides a robust method for UV-Vis detection in the visible range (~436 nm), where interference from many biological matrices is minimal.

Rationale: Similar to dansylation, dabsylation is performed under alkaline conditions. The reaction is often faster than dansylation and the resulting derivatives are very stable.[9]

Step-by-Step Protocol:

-

Prepare a 100 mM sodium bicarbonate buffer (pH 9.0): Dissolve 0.84 g of NaHCO₃ in 100 mL of water. Adjust the pH to 9.0 with 1 M NaOH.

-

Prepare a 2.5 mg/mL Dabsyl Chloride solution: Dissolve 25 mg of DABS-Cl in 10 mL of acetonitrile. Prepare fresh daily.

-

Prepare the analyte stock solution: As described in Protocol 1.

-

Derivatization Reaction:

-

In a microcentrifuge tube, add 100 µL of the analyte standard or sample solution.

-

Add 100 µL of the 100 mM sodium bicarbonate buffer (pH 9.0).

-

Add 200 µL of the 2.5 mg/mL Dabsyl Chloride solution.

-

Vortex the mixture for 30 seconds.

-

-

Incubation: Incubate the mixture at 70°C for 15-20 minutes in the dark.[9]

-

Sample Preparation for Analysis: Add 600 µL of a 50:50 (v/v) acetonitrile/water mixture. Filter through a 0.22 µm syringe filter before injection.

Protocol 3: Derivatization with Fluorescamine

Fluorescamine offers a very rapid and specific reaction with primary amines at room temperature. The reagent itself is non-fluorescent, which simplifies the cleanup process.

Rationale: The reaction is nearly instantaneous and proceeds at room temperature in an aqueous alkaline buffer. The bulky nature of the analyte should be less of a kinetic barrier due to the high reactivity of fluorescamine.

Step-by-Step Protocol:

-

Prepare a 200 mM borate buffer (pH 9.0): Dissolve 1.24 g of boric acid in 100 mL of water. Adjust the pH to 9.0 with 1 M NaOH.

-

Prepare a 1.5 mg/mL Fluorescamine solution: Dissolve 15 mg of fluorescamine in 10 mL of acetonitrile. Prepare fresh daily.

-

Prepare the analyte stock solution: As described in Protocol 1.

-

Derivatization Reaction:

-

In a microcentrifuge tube, add 100 µL of the analyte standard or sample solution.

-

Add 100 µL of the 200 mM borate buffer (pH 9.0).

-

Vortex the mixture and then rapidly add 100 µL of the 1.5 mg/mL fluorescamine solution while vortexing.

-

-

Incubation: Let the reaction proceed at room temperature for 15 minutes in the dark.

-

Sample Preparation for Analysis: The reaction mixture can often be directly injected after filtration through a 0.22 µm syringe filter.

Analytical Methodologies

The following are starting points for method development. The exact conditions should be optimized for your specific instrumentation and desired separation.

HPLC-UV/FLD Analysis

Caption: A typical workflow for the HPLC analysis of derivatized analytes.

Table 1: Suggested HPLC Parameters

| Parameter | Dansyl-Derivative | Dabsyl-Derivative | Fluorescamine-Derivative |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 | 25 mM Sodium Acetate in Water, pH 6.5 | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |

| Gradient | Start at 50% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions | Start at 40% B, ramp to 90% B over 20 min, hold for 5 min, return to initial conditions | Start at 40% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 35°C | 40°C | 30°C |

| Injection Vol. | 10 µL | 10 µL | 10 µL |

| Detection | FLD: Ex 340 nm, Em 525 nm UV: 254 nm | UV-Vis: 436 nm | FLD: Ex 390 nm, Em 475 nm |

LC-MS/MS Analysis

For higher selectivity and sensitivity, LC-MS/MS is the preferred method. The dansyl and dabsyl derivatives are generally well-suited for positive mode electrospray ionization (ESI+).

Table 2: Suggested LC-MS/MS Parameters

| Parameter | Suggested Condition |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Column | C18 UPLC/UHPLC Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized based on the derivative's retention |

| Flow Rate | 0.3 - 0.5 mL/min |

| Capillary Voltage | 3.5 - 4.5 kV |

| Source Temp. | 120 - 150 °C |

| Desolvation Temp. | 350 - 450 °C |

| MRM Transitions | To be determined by infusing the derivatized standard. Precursor ion will be [M+H]⁺. |

Method Validation

Any analytical method developed based on these protocols must be validated for its intended purpose. Validation should be performed in accordance with ICH Q2(R2) or FDA guidelines.

Table 3: Key Validation Parameters

| Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels is recommended. |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of test results obtained by the method to the true value. Often assessed by spike/recovery experiments at three concentration levels. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. Includes repeatability and intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Derivatization Yield | - pH of the reaction buffer is incorrect.- Derivatizing reagent has degraded (hydrolyzed).- Steric hindrance from the tert-butylphenoxy group.- Insufficient reaction time or temperature. | - Verify the pH of the buffer before use.- Prepare fresh derivatizing reagent solution daily.- Increase reaction temperature and/or time. Consider a less sterically hindered derivatizing agent if the issue persists.[10]- Optimize incubation parameters. |

| Multiple Peaks for the Analyte | - Incomplete reaction.- Formation of side products.- Degradation of the derivative. | - Ensure an excess of the derivatizing reagent is used.- Optimize reaction conditions (pH, temp, time) to favor the formation of the desired product.- Check the stability of the derivatized sample over time. Store in the dark and at low temperatures. |

| High Background Signal | - Excess derivatizing reagent.- Fluorescent impurities in solvents or reagents. | - Use a quenching step to consume excess reagent.- Use high-purity HPLC or LC-MS grade solvents and reagents. |

| Poor Chromatographic Peak Shape | - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the column stationary phase. | - Adjust the mobile phase pH.- Dilute the sample.- Try a different column chemistry (e.g., phenyl-hexyl). |

Conclusion

The derivatization of this compound with Dansyl Chloride, Dabsyl Chloride, or Fluorescamine offers a robust and effective strategy to significantly enhance its detectability for HPLC and LC-MS analysis. The choice of reagent and method will depend on the specific requirements of the assay, including desired sensitivity and available instrumentation. The protocols provided herein serve as a comprehensive starting point for method development and validation, enabling researchers to achieve reliable and sensitive quantification of this and structurally similar aromatic amines.

References

- Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press.

- Udenfriend, S., Stein, S., Böhlen, P., Dairman, W., Leimgruber, W., & Weigele, M. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871–872.

- Tashev, K., Ivanova-Petropulos, V., & Stefova, M. (2016). Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. Macedonian Journal of Chemistry and Chemical Engineering, 35(1), 55-65.

- Bartzatt, R. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. Journal of Biochemical and Biophysical Methods, 47(3), 189-195.

-

U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

- Eastwood, D., Fernandez, C., Yoon, B. Y., Sheaff, C. N., & Wai, C. M. (2006). Fluorescence of Aromatic Amines and Their Fluorescamine Derivatives for Detection of Explosive Vapors. Applied Spectroscopy, 60(9), 957-962.

- Nishino, T., Noguchi, D., Tanaka, Y., & Tanaka, K. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Metabolites, 11(7), 448.

- Takeuchi, T. (2005). HPLC of Amino Acids as Dansyl and Dabsyl Derivatives. In I. Molnár-Perl (Ed.), Quantitation of Amino Acids and Amines by Chromatography (Vol. 70, pp. 75-87). Elsevier.

- Wu, A. H., & Gornet, T. G. (1985). Rapid determination of plasma catecholamines by high-performance liquid chromatography with fluorescence detection. Clinical chemistry, 31(2), 298-302.

-

Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

- Tai, H. C., & Lee, C. H. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.

- Le, T. T., & Rebane, R. (2021). LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin.

- Sadu, S., & Ugwu, S. (2014). Fluorescamine: Characteristics, Scope and Applications. Chulalongkorn University Digital Collections.

-

The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025). MDPI. Retrieved from [Link]

- International Council for Harmonisation. (2023).

- Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. (2016). Macedonian Journal of Chemistry and Chemical Engineering.

- Tai, H. C., & Lee, C. H. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.

- Minocha, R., & Long, S. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single run of a reversed-phase high-performance liquid chromatography.

- Bucher, J. R. (1987). NTP technical report on the toxicity studies of 2,6-xylidine (2,6-dimethylaniline) in F344/N rats and B6C3F1 mice (dosed feed studies).

- Reagents for detection of primary amines. (1997).

- Takeuchi, T. (2005). HPLC of amino acids as dansyl and dabsyl derivatives. In Quantitation of Amino Acids and Amines by Chromatography (Vol. 70, pp. 75-87). Elsevier.

Sources

- 1. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]

- 3. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 7. researchgate.net [researchgate.net]

- 8. shimadzu.com [shimadzu.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Scale-up synthesis of 4-(4-Tert-butylphenoxy)aniline derivatives

An Application Note and Protocol for the Scale-Up Synthesis of 4-(4-Tert-butylphenoxy)aniline Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of this compound

Substituted anilines are foundational building blocks in modern chemical synthesis, serving as critical precursors for a wide range of high-value molecules in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Among these, this compound is a particularly important intermediate, characterized by its diaryl ether linkage which imparts unique conformational and electronic properties to target molecules. The scale-up synthesis of this compound, however, presents distinct challenges, including the need for robust reaction conditions, control over hazardous intermediates and exothermic events, and efficient purification strategies to meet stringent purity requirements.

This in-depth technical guide provides a field-proven, two-step synthetic route for the kilogram-scale production of this compound. We will move beyond a simple recitation of steps to explain the causality behind our strategic choices—from the initial coupling reaction to the final reduction—providing researchers and process chemists with a self-validating framework for safe and efficient scale-up.

Overall Synthetic Strategy: A Two-Step Approach to Purity and Scalability

The chosen synthetic pathway involves two primary stages, selected for their reliability, scalability, and use of readily available starting materials.

-

Step 1: Ullmann Condensation for Diaryl Ether Formation. We will first construct the core diaryl ether structure by coupling 4-tert-butylphenol with 1-chloro-4-nitrobenzene. This copper-catalyzed C-O bond formation, a variation of the classic Ullmann condensation, is a robust and well-documented method.[3][4] The electron-withdrawing nitro group on the aryl halide activates the substrate for nucleophilic aromatic substitution, facilitating the reaction under manageable conditions.[4]

-

Step 2: Catalytic Hydrogenation for Nitro Group Reduction. The resulting intermediate, 1-(4-tert-butylphenoxy)-4-nitrobenzene, is then converted to the target aniline via catalytic hydrogenation. This method is favored in industrial settings for its high chemoselectivity, excellent yields, and cleaner environmental profile compared to stoichiometric metal/acid reductions.[5][6]

This sequential approach allows for the purification of the stable nitro-intermediate, ensuring that high-purity material enters the final, more sensitive reduction step. This is a critical consideration for process control and achieving the final product specification at scale.

Figure 1: High-level workflow for the two-step synthesis of this compound.

Part 1: Protocol for the Scale-Up Synthesis of 1-(4-tert-butylphenoxy)-4-nitrobenzene

This protocol details the copper-catalyzed synthesis of the diaryl ether intermediate. The Ullmann condensation traditionally requires harsh conditions; however, modern variations with appropriate ligands or high-boiling polar aprotic solvents have made it more accessible and reliable.[4] We utilize dimethylformamide (DMF) as the solvent and potassium carbonate as a cost-effective base.

Causality of Experimental Choices:

-

Catalyst (CuI): Copper(I) iodide is a common and effective catalyst for Ullmann-type reactions. It is relatively inexpensive and more efficient than using copper powder, which often requires activation.[7]

-

Base (K₂CO₃): Potassium carbonate is a strong enough base to deprotonate the phenol, forming the active nucleophile (phenoxide). It is less expensive and hygroscopic than cesium carbonate, making it more suitable for large-scale operations.

-

Solvent (DMF): A high-boiling polar aprotic solvent like DMF is essential to solubilize the reagents and facilitate the reaction, which typically requires elevated temperatures.[4][7]

-

Temperature (140-150°C): This temperature range is necessary to drive the reaction to completion at a reasonable rate. Close monitoring is critical to prevent solvent degradation and side-product formation.

Reagent Quantities for Scale

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Lab Scale (100g) | Pilot Scale (1 kg) |

| 4-tert-butylphenol | 150.22 | 1.0 | 100.0 g | 1.00 kg |

| 1-chloro-4-nitrobenzene | 157.55 | 1.05 | 110.1 g | 1.10 kg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 138.0 g | 1.38 kg |

| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 12.7 g | 127 g |

| Dimethylformamide (DMF) | 73.09 | - | 500 mL | 5.0 L |

Step-by-Step Protocol (1 kg Scale)

-

Vessel Preparation: Ensure a 10 L glass-lined reactor is clean, dry, and equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and reflux condenser.

-

Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 4-tert-butylphenol (1.00 kg, 6.66 mol), potassium carbonate (1.38 kg, 9.99 mol), and copper(I) iodide (127 g, 0.67 mol).

-

Solvent Addition: Add dimethylformamide (5.0 L) to the reactor. Begin agitation at 100-150 RPM to form a slurry.

-

Addition of Aryl Halide: Slowly add 1-chloro-4-nitrobenzene (1.10 kg, 6.98 mol) to the mixture.

-

Reaction Heating: Heat the reaction mixture to an internal temperature of 140-150°C. Maintain this temperature and monitor the reaction progress.

-

In-Process Control (IPC): After 12 hours, take a sample from the reaction mixture. Quench with water, extract with ethyl acetate, and analyze by HPLC or TLC (e.g., 9:1 Hexane:Ethyl Acetate eluent) to check for the consumption of 4-tert-butylphenol. The reaction is complete when <2% of the starting phenol remains.

-

Reaction Quench: Once complete, cool the reactor to 50-60°C. Slowly and carefully quench the reaction by adding water (10 L) over 30-60 minutes. The product will precipitate as a solid.

-

Isolation: Cool the slurry to room temperature (20-25°C) and stir for 1 hour. Isolate the crude solid product by filtration.

-

Washing: Wash the filter cake thoroughly with water (3 x 5 L) to remove DMF and inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.

-

Recrystallization (Optional but Recommended): For high purity, recrystallize the crude solid from hot ethanol or isopropanol to yield 1-(4-tert-butylphenoxy)-4-nitrobenzene as a pale yellow solid.

Part 2: Protocol for the Scale-Up Reduction of 1-(4-tert-butylphenoxy)-4-nitrobenzene

This protocol details the catalytic hydrogenation of the nitro-intermediate to the final aniline product. This reaction is highly exothermic and involves handling flammable hydrogen gas and a potentially pyrophoric catalyst, demanding strict process safety controls.[6]

Causality of Experimental Choices:

-

Catalyst (5% Pd/C): Palladium on carbon is a highly efficient and standard catalyst for the reduction of aromatic nitro groups.[5] A 5% loading provides a good balance between reactivity and cost. The catalyst is typically used as a 50% wet paste to mitigate its pyrophoric nature.

-

Hydrogen Source (H₂ Gas): Hydrogen gas is the cleanest reducing agent, producing only water as a byproduct. A pressure of 4-5 bar is sufficient to achieve a good reaction rate without requiring specialized high-pressure equipment.

-

Solvent (Ethanol): Ethanol is an excellent solvent for this reaction. It solubilizes the starting material, is compatible with the catalyst, and is relatively easy to remove during work-up.

-

Temperature (50-60°C): A moderately elevated temperature increases the reaction rate. However, due to the high exothermicity of nitro reductions, careful temperature control is paramount to prevent a runaway reaction.[6][8]

Reagent Quantities for Scale

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Pilot Scale (1 kg) |

| 1-(4-tert-butylphenoxy)-4-nitrobenzene | 271.31 | 1.0 | 1.00 kg |

| 5% Palladium on Carbon (50% wet) | - | 1-2% w/w (dry basis) | 20-40 g |

| Ethanol (200 proof) | 46.07 | - | 10.0 L |

Step-by-Step Protocol (1 kg Scale)

-

Vessel Preparation: Use a pressure-rated hydrogenation reactor (e.g., a Parr hydrogenator) that has been thoroughly cleaned and leak-tested.

-

Inerting the Reactor: Purge the reactor multiple times with nitrogen to ensure an inert atmosphere.

-

Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 1-(4-tert-butylphenoxy)-4-nitrobenzene (1.00 kg, 3.69 mol) and ethanol (10.0 L).

-

Catalyst Slurry Addition: In a separate beaker, prepare a slurry of the 5% Pd/C catalyst (e.g., 30 g of 50% wet paste) in a small amount of ethanol (~200 mL). Under a continuous nitrogen purge, carefully transfer this slurry into the reactor. Caution: Never add dry Pd/C to a dry vessel or solvent, as it can ignite upon contact with air or solvent vapors.

-

Hydrogenation: Seal the reactor. Purge the headspace with nitrogen again, then carefully introduce hydrogen gas. Pressurize the reactor to 4-5 bar of H₂.

-

Reaction Execution: Begin agitation and heat the reactor to an internal temperature of 50-60°C. The reaction is exothermic; use cooling coils to maintain the target temperature. Hydrogen uptake should be monitored. The reaction is typically complete within 4-8 hours.

-

In-Process Control (IPC): Monitor the reaction by HPLC until the starting nitro compound is <0.5%.

-

Post-Reaction Purging: Once complete, stop the hydrogen flow and carefully vent the reactor. Purge the system thoroughly with nitrogen (at least 3-5 cycles) to remove all residual hydrogen. This is a critical safety step.

-

Catalyst Filtration: Filter the reaction mixture through a bed of Celite® to remove the palladium catalyst. Caution: The filter cake containing Pd/C is pyrophoric and must not be allowed to dry out. Quench the filter cake immediately with water and store it under water for safe disposal.

-

Solvent Removal: Transfer the filtrate to a separate vessel and concentrate it under reduced pressure to remove the ethanol.

-

Product Isolation: The residue can be dissolved in a suitable solvent like ethyl acetate and washed with brine to remove any residual water. After drying over anhydrous sodium sulfate and filtering, the solvent is removed under vacuum to yield the crude this compound.

-

Purification: The product can be purified by vacuum distillation or recrystallization from a hexane/ethyl acetate mixture to yield a high-purity white to off-white solid.

Process Safety and Hazard Analysis

-

Ullmann Condensation:

-

High Temperatures: Operating at ~150°C requires robust engineering controls and continuous monitoring to prevent overheating.

-

Reagent Handling: DMF is a reproductive toxin and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).

-

-

Nitro Group Reduction:

-

Severe Exotherm: This reaction releases a significant amount of energy (~400-500 kJ/mol). Scale-up must be preceded by calorimetric studies (e.g., Reaction Calorimetry - RC1) to understand the thermal profile and ensure the cooling capacity of the reactor is sufficient to control the reaction.[6]

-

Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation reactor must be in a designated area with appropriate ventilation and electrical grounding.

-

Pyrophoric Catalyst: Palladium on carbon is pyrophoric, especially after the reaction. It must always be handled wet and under an inert atmosphere.[9]

-

Analytical Quality Control and Characterization

A robust analytical package is required to release the final product.

| Test | Method | Specification | Rationale |

| Appearance | Visual | White to off-white solid | Confirms basic product quality |

| Purity | HPLC | ≥ 99.5% | Quantifies product purity and impurities |

| Identity | LC-MS | Matches theoretical mass | Confirms molecular weight |

| Structure | ¹H NMR | Conforms to structure | Confirms chemical structure |

| Residual Solvents | GC-HS | Per ICH guidelines | Ensures removal of process solvents |

Troubleshooting and Process Optimization

Figure 2: A decision tree for troubleshooting common scale-up issues.

References

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Reduction of nitro compounds. Wikipedia. [Link]

-

An Improved Process for the Preparation of the p-tert-butylcalix[7]arene: from Laboratory-scale Synthesis to Scale-up Development. ResearchGate. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

-

Techniques and Methods of Identification. ResearchGate. [Link]

-

Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. ACS Publications. [Link]

-

4-(4-Nitrophenoxy)biphenyl. ResearchGate. [Link]

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. National Institutes of Health. [Link]

-

Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. ACS Publications. [Link]

-

Can anyone offer advice regarding reduction of nitrobenzene to aniline?. ResearchGate. [Link]

-

Analytical Methods. Japan Coast Guard. [Link]

-

Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. ACS Publications. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

-

Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. PubMed. [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. [Link]

-

Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. [Link]

-

Ullmann reaction. Wikipedia. [Link]

-

Enjoyable Synthesis of o-(tert-butyl) Nitrobenzene. YouTube. [Link]

-

Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]

-

Synthesis of 3,3′,5,5′-Tetra-tert-butyl-4,4′-stilbenequinone and Its Catalytic Activity in the Liquid-Phase Oxidation of Inorganic Sulfides. ResearchGate. [Link]

-

Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons. University of Groningen. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

-

Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]

-

A novel trityl/acridine derivatization agent for analysis of thiols by (matrix-assisted)(nanowire-assisted)laser desorption/ionization and electrospray ionization mass spectrometry. Royal Society of Chemistry. [Link]

-

Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO2 Embedded in sPS Aerogel. MDPI. [Link]

-

Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. Royal Society of Chemistry. [Link]

-

Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. [Link]

-

A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry. [Link]

-

Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Royal Society of Chemistry. [Link]

-

Alcohols Can Now Be Analyzed by a Direct Analysis in Real-Time Method: Applications for Chemical Warfare Agent Synthesis. American Laboratory. [Link]

- Synthetic method for 2,6-diisopropyl-4-phenoxy aniline.

-

Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]